molecular formula C15H11NO3 B243260 4-(3-hydroxyanilino)-2H-chromen-2-one

4-(3-hydroxyanilino)-2H-chromen-2-one

Cat. No. B243260
M. Wt: 253.25 g/mol
InChI Key: AKPAQMVTVRYYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-hydroxyanilino)-2H-chromen-2-one, commonly known as HAC, is a chemical compound that belongs to the class of coumarin derivatives. HAC has attracted a lot of attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

HAC has been extensively studied for its potential applications in various fields. One of the most promising applications of HAC is in the field of cancer research. Studies have shown that HAC exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. HAC has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, HAC has been shown to sensitize cancer cells to chemotherapy drugs, thereby increasing their efficacy.

Mechanism of Action

The mechanism of action of HAC is not fully understood. However, studies have suggested that HAC exerts its anticancer activity by inhibiting various signaling pathways involved in cancer cell growth and survival. HAC has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. HAC has also been shown to inhibit the NF-kB pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
HAC has been shown to exhibit various biochemical and physiological effects. Studies have shown that HAC exhibits antioxidant activity and can scavenge free radicals. Moreover, HAC has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. HAC has also been shown to exhibit anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

HAC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Moreover, HAC is stable under various conditions and can be stored for long periods of time. However, HAC has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its dissolution. Moreover, HAC exhibits poor bioavailability and requires the use of high concentrations for its biological activity.

Future Directions

There are several future directions for the research on HAC. One of the most promising directions is the development of HAC-based anticancer drugs. Studies have shown that HAC exhibits potent anticancer activity, and further research is needed to optimize its efficacy and minimize its toxicity. Moreover, HAC has potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Further research is needed to explore these potential applications of HAC.
Conclusion:
In conclusion, HAC is a promising chemical compound that has potential applications in various fields. Its anticancer activity has attracted a lot of attention from the scientific community, and further research is needed to optimize its efficacy and minimize its toxicity. Moreover, HAC exhibits various biochemical and physiological effects, and further research is needed to explore its potential applications in other fields.

Synthesis Methods

HAC can be synthesized using various methods. One of the most commonly used methods involves the reaction between 3-hydroxyaniline and 4-chloro-2H-chromen-2-one in the presence of a base. The reaction proceeds via nucleophilic substitution of the chlorine atom by the amino group of the 3-hydroxyaniline.

properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

4-(3-hydroxyanilino)chromen-2-one

InChI

InChI=1S/C15H11NO3/c17-11-5-3-4-10(8-11)16-13-9-15(18)19-14-7-2-1-6-12(13)14/h1-9,16-17H

InChI Key

AKPAQMVTVRYYTE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=CC=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.